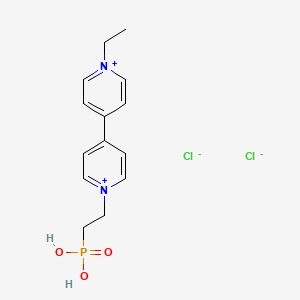

1-Ethyl-1'-(2-phosphonoethyl)-4,4'-bipyridin-1-ium dichloride

Descripción

1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound with the molecular formula C14H19N2O3P.2Cl.

Propiedades

Número CAS |

210174-39-3 |

|---|---|

Fórmula molecular |

C14H19Cl2N2O3P |

Peso molecular |

365.2 g/mol |

Nombre IUPAC |

2-[4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]ethylphosphonic acid;dichloride |

InChI |

InChI=1S/C14H17N2O3P.2ClH/c1-2-15-7-3-13(4-8-15)14-5-9-16(10-6-14)11-12-20(17,18)19;;/h3-10H,2,11-12H2,1H3;2*1H |

Clave InChI |

ZHCHRDDCYJUIPJ-UHFFFAOYSA-N |

SMILES canónico |

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCP(=O)(O)O.[Cl-].[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride typically involves the following steps:

Starting Materials: The synthesis begins with 4,4’-bipyridine and ethyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the alkylation of 4,4’-bipyridine with ethyl bromide, forming 1-ethyl-4,4’-bipyridinium bromide.

Phosphonoethylation: The next step involves the introduction of the phosphonoethyl group. This is achieved by reacting the intermediate with diethyl phosphite under suitable conditions.

Final Product Formation: The final step involves the conversion of the bromide salt to the dichloride salt by treatment with hydrochloric acid

Análisis De Reacciones Químicas

1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridinium derivatives.

Aplicaciones Científicas De Investigación

1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecular architectures.

Biology: The compound has been studied for its potential use in biological systems, particularly in the development of biosensors and bioimaging agents.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the field of photodynamic therapy for cancer treatment.

Industry: The compound is used in the development of advanced materials, including conductive polymers and photoactive materials .

Mecanismo De Acción

The mechanism of action of 1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through its bipyridinium core and phosphonoethyl group. The compound can act as an electron relay molecule, facilitating electron transfer processes in various chemical and biological systems. This property is particularly useful in photoelectrochemical applications, where the compound can enhance the efficiency of light-induced electron transfer reactions .

Comparación Con Compuestos Similares

1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride can be compared with other bipyridinium derivatives such as:

1-Methyl-4,4’-bipyridinium dichloride: Similar in structure but lacks the phosphonoethyl group, resulting in different chemical properties and applications.

1-Butyl-4,4’-bipyridinium dichloride:

1-Ethyl-4,4’-bipyridinium dichloride: Similar to the compound but without the phosphonoethyl group, affecting its electron transfer capabilities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.